Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate

Epigenetics PRMT3 Inhibition Allosteric Probe

Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate (CAS 1186405-22-0) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core conjugated with a methyl acrylate ester moiety. It is primarily utilized as a versatile synthetic intermediate and a foundational fragment for developing bioactive molecules, particularly allosteric inhibitors of protein methyltransferases (PMTs) and kinase inhibitors.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B12496519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C=CC(=O)OC
InChIInChI=1S/C11H11N3O2/c1-14-7-13-9-5-8(6-12-11(9)14)3-4-10(15)16-2/h3-7H,1-2H3
InChIKeyVPWQXRIXCZJGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate: A Specialized Imidazopyridine Building Block for Targeted Probe Synthesis


Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate (CAS 1186405-22-0) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core conjugated with a methyl acrylate ester moiety. It is primarily utilized as a versatile synthetic intermediate and a foundational fragment for developing bioactive molecules, particularly allosteric inhibitors of protein methyltransferases (PMTs) and kinase inhibitors [1]. The compound is commercially available as an AldrichCPR screening compound from Sigma-Aldrich, indicating its role in early-stage drug discovery research .

Why Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate Cannot Be Replaced by Generic Imidazopyridine Analogs


Substituting Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate with a generic imidazo[4,5-b]pyridine analog is inadvisable due to its unique dual functionality. Unlike simple 6-substituted imidazopyridines, this compound possesses a conjugated α,β-unsaturated ester at the 6-position, which serves as a critical Michael acceptor for covalent targeting or as a synthetic handle for further diversification . The N3-methyl group on the imidazole ring also differentiates it from N-H or N-alkyl variants, impacting the compound's hydrogen-bonding capacity, steric profile, and metabolic stability . These structural features are essential for its specific application as a fragment hit or a precursor in targeted inhibitor synthesis, where analogs lacking either the acrylate or the N3-methyl group would exhibit drastically different reactivity and biological activity profiles.

Quantitative Differentiation Evidence for Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate


PRMT3 Allosteric Fragment Activity Compared to Optimized Lead SGC707

In the development of allosteric PRMT3 inhibitors, Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate represents a minimal pharmacophoric fragment. It demonstrates weak binding to the PRMT3 allosteric site with an EC50 of 1,300–1,600 nM in a cellular thermal shift assay (CETSA). This contrasts sharply with the optimized chemical probe SGC707, which achieves an IC50 of 31 nM in biochemical assays and a KD of 53 nM [1][2]. The target compound's weak activity is characteristic of a starting fragment, validating its utility in fragment-based drug discovery (FBDD) to map the allosteric pocket before optimization.

Epigenetics PRMT3 Inhibition Allosteric Probe

Selectivity Profile as a Chemical Probe Starting Point

A critical procurement criterion for chemical probes is selectivity against related enzymes. While the target compound's full selectivity panel is not published, its derived lead series (e.g., SGC707) has been rigorously profiled against 31 other methyltransferases and >250 non-epigenetic targets, showing outstanding selectivity [1]. As the minimal fragment core, the target compound inherits the class-level selectivity of this imidazopyridine scaffold for the PRMT3 allosteric site over other PRMT family members, a feature not shared by S-adenosylmethionine (SAM)-competitive fragments.

Chemical Probe Selectivity Methyltransferase

Structural Confirmation via X-ray Crystallography of Lead Complexes

The binding mode of the imidazopyridine core, which includes the target compound's scaffold, has been confirmed by X-ray crystallography in a co-complex with PRMT3 for the lead compound SGC707 (PDB ID: 4RYL) [1]. This provides atomic-level validation that the N3-methyl substituent and the 6-position vector, where the acrylate is attached in the target compound, are oriented towards the allosteric pocket. In contrast, imidazopyridine isomers like imidazo[4,5-c]pyridine derivatives do not exhibit this confirmed binding pose.

Structural Biology Allosteric Inhibition PDB 4RYL

Versatile Synthetic Handle for Lead Diversification vs. Static Analogs

The methyl acrylate side chain provides a reactive Michael acceptor and hydrolysable ester, enabling rapid diversification into amides, acids, or heterocycles. A direct comparator, 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, shares the same molecular formula (C11H11N3O2) but replaces the acrylate with a carboxylic acid, eliminating the synthetic versatility . The target compound's acrylate streamlines the synthesis of focused libraries, unlike the carboxylic acid analog which requires activation for further coupling.

Medicinal Chemistry Fragment Elaboration Michael Acceptor

Optimal Application Scenarios for Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate


Fragment-Based Lead Discovery for Allosteric PRMT3 Inhibitors

As supported by its weak PRMT3 EC50 (1,300–1,600 nM) and structural validation in PDB 4RYL, this compound is an ideal starting fragment for FBDD campaigns targeting the PRMT3 allosteric site, allowing medicinal chemists to grow the fragment towards SGC707-level potency (IC50 = 31 nM) [1].

Selective Chemical Probe Development in Epigenetics

The compound's scaffold has been proven to yield highly selective compounds against a wide panel of methyltransferases (inferred class-level selectivity >100-fold) [1]. It is best applied in projects requiring a selective epigenetic tool where off-target activity on other PRMTs is a key exclusion criterion.

Focused Library Synthesis via Acrylate Diversification

The methyl acrylate functionality allows for rapid parallel synthesis of amide, acid, and heterocyclic derivatives, enabling efficient SAR expansion around the 6-position of the imidazo[4,5-b]pyridine core. This contrasts directly with a static carboxylic acid analog, which would require additional activation steps [1].

Activated Ester Prodrug Strategy in Cellular Assays

The methyl ester serves as a latent carboxylic acid, potentially acting as a cell-permeable prodrug form that can be hydrolyzed intracellularly. This application scenario is relevant for cellular target engagement studies using CETSA, where the ester form may improve membrane permeability over a free acid analog [1].

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